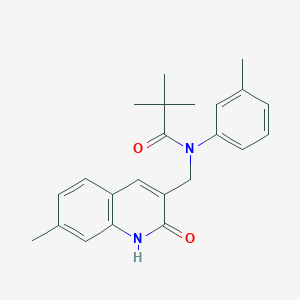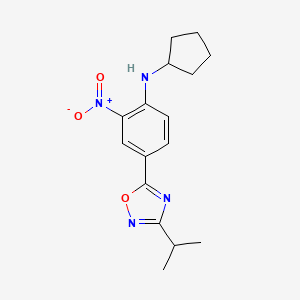
N-cyclohexyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CYCLOPS and is known for its unique properties, including its ability to target specific biological pathways. In
Mecanismo De Acción
CYCLOPS exerts its effects by binding to a specific protein target, known as cyclophilin D (CypD). CypD is a mitochondrial protein that plays a critical role in regulating mitochondrial permeability transition pore (mPTP) opening, which is involved in various physiological and pathological processes. By binding to CypD, CYCLOPS can modulate mPTP opening, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
CYCLOPS has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that CYCLOPS can induce apoptosis (programmed cell death) in cancer cells, making it a potential cancer therapy. CYCLOPS has also been shown to modulate mitochondrial function, leading to changes in energy metabolism and oxidative stress. Additionally, CYCLOPS has been shown to modulate neuronal activity, suggesting its potential use in treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CYCLOPS has several advantages for lab experiments, including its high selectivity for CypD and its ability to modulate mitochondrial function. However, CYCLOPS has some limitations, including its limited solubility and potential toxicity at high concentrations. Additionally, CYCLOPS has not been extensively studied in vivo, limiting its potential applications in animal models.
Direcciones Futuras
There are several future directions for CYCLOPS research. One potential direction is to further explore its potential as a cancer therapy, including its efficacy in animal models and its potential use in combination with other therapies. Another potential direction is to investigate its potential use in treating neurological disorders, including its effects on neuronal activity and potential neuroprotective effects. Additionally, further studies are needed to determine the safety and toxicity of CYCLOPS at various concentrations and in different cell types. Finally, CYCLOPS could be used in drug discovery to identify novel targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of CYCLOPS involves the reaction of 2-amino-5-cyclohexylbenzoic acid with 2-methoxyphenyl isocyanate and 3-nitropropionic acid. The resulting product is then reduced to obtain the final compound. This synthesis method has been optimized to improve yield and purity, making CYCLOPS a highly valuable compound for research purposes.
Aplicaciones Científicas De Investigación
CYCLOPS has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and drug discovery. Studies have shown that CYCLOPS can selectively target cancer cells, making it a promising candidate for cancer therapy. Additionally, CYCLOPS has been shown to modulate neuronal activity, suggesting its potential use in treating neurological disorders. CYCLOPS has also been used in drug discovery to identify novel targets for therapeutic intervention.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-27-19-14-8-7-13-18(19)20-24-22(28-25-20)17-12-6-5-11-16(17)21(26)23-15-9-3-2-4-10-15/h5-8,11-15H,2-4,9-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQVAVABNKLDLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

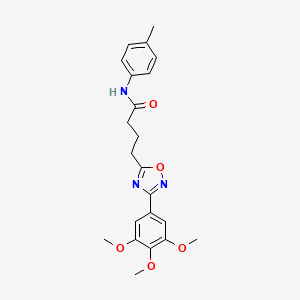
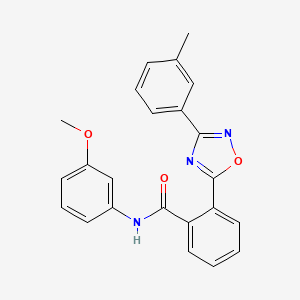
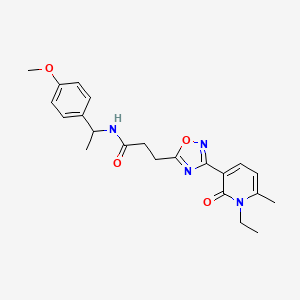

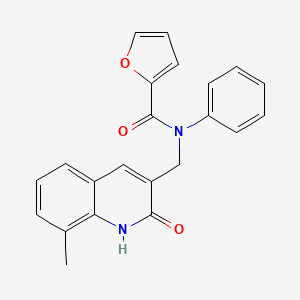



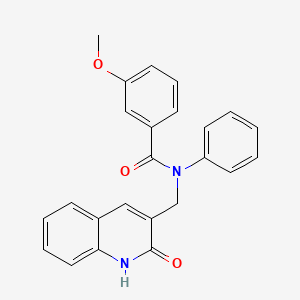
![2-methyl-5-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7686576.png)

